molecular formula C12H17NO B6170607 [1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl](methyl)amine CAS No. 1602051-41-1

[1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl](methyl)amine

Cat. No.: B6170607
CAS No.: 1602051-41-1
M. Wt: 191.3
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Description

1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Properties

CAS No.

1602051-41-1

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of phenolic compounds with aldehydes or ketones under acidic conditions.

    Introduction of the Ethylamine Group: The ethylamine group can be introduced via reductive amination, where the benzopyran aldehyde or ketone is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran ketones, while reduction can produce benzopyran alcohols.

Scientific Research Applications

1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine: can be compared with other benzopyran derivatives such as:

    Coumarin: Known for its anticoagulant properties.

    Chromone: Used in the synthesis of flavonoids and other natural products.

    Isochroman: Studied for its potential neuroprotective effects.

The uniqueness of 1-(3,4-dihydro-1H-2-benzopyran-1-yl)ethylamine lies in its specific structure, which combines the benzopyran ring with an ethylamine group, offering distinct chemical and biological properties.

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